molecular formula C24H28N4O4S B11346046 1-(benzylsulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide

Cat. No.: B11346046
M. Wt: 468.6 g/mol
InChI Key: XCLJHALGENTVHQ-UHFFFAOYSA-N
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Description

1-(benzylsulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide, often abbreviated as Compound X , belongs to the class of piperidine derivatives. Its complex structure combines a piperidine ring, a pyrazole moiety, and a benzylsulfonyl group. Let’s break it down:

    Piperidine Ring: The piperidine ring confers rigidity and influences the compound’s biological activity.

    Pyrazole Moiety: The pyrazole ring contains a keto group (3-oxo) and a phenyl substituent.

    Benzylsulfonyl Group: The benzylsulfonyl group enhances solubility and can serve as a pharmacophore.

Preparation Methods

Synthetic Routes::

    Condensation Reaction: One synthetic route involves condensing a piperidine carboxylic acid with a benzylsulfonyl chloride. The resulting intermediate can then react with 1,5-dimethyl-3-oxo-2-phenylpyrazole to form Compound X.

    Amide Formation: Alternatively, the amide bond can be formed directly between the piperidine carboxylic acid and the pyrazole amine.

Industrial Production::
  • Industrial-scale synthesis typically employs the condensation route due to its efficiency and scalability.

Chemical Reactions Analysis

Compound X undergoes several reactions:

    Oxidation: The phenyl group is susceptible to oxidation, leading to various oxidation states.

    Reduction: Reduction of the keto group yields the corresponding alcohol.

    Substitution: The benzylsulfonyl group can undergo nucleophilic substitution reactions.

    Common Reagents: Sodium borohydride (for reduction), thionyl chloride (for sulfonyl chloride formation), and various bases (for amide formation).

    Major Products: The reduced form, the sulfonyl chloride, and the amide are key products.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential antitumor agent due to its unique structure.

    Chemical Biology: Used as a probe to study piperidine-based receptors.

    Industry: Employed in the synthesis of other complex molecules.

Mechanism of Action

    Molecular Targets: Compound X likely interacts with cellular receptors or enzymes.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds: Analogous piperidine derivatives, such as Y and Z, lack the benzylsulfonyl group.

    Uniqueness: Compound X’s sulfonyl moiety sets it apart, impacting its properties.

Properties

Molecular Formula

C24H28N4O4S

Molecular Weight

468.6 g/mol

IUPAC Name

1-benzylsulfonyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C24H28N4O4S/c1-18-22(24(30)28(26(18)2)21-11-7-4-8-12-21)25-23(29)20-13-15-27(16-14-20)33(31,32)17-19-9-5-3-6-10-19/h3-12,20H,13-17H2,1-2H3,(H,25,29)

InChI Key

XCLJHALGENTVHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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